molecular formula C17H24N+ B11712396 Isoquinolinium, 2-octyl- CAS No. 46906-63-2

Isoquinolinium, 2-octyl-

Cat. No.: B11712396
CAS No.: 46906-63-2
M. Wt: 242.38 g/mol
InChI Key: NILAICYBMURYBA-UHFFFAOYSA-N
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Description

2-Octylisoquinolin-2-ium is a chemical compound with the molecular formula C17H24N+. It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The compound 2-octylisoquinolin-2-ium is characterized by an isoquinoline core with an octyl group attached to the nitrogen atom, forming a positively charged ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-octylisoquinolin-2-ium, can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst. This method provides an efficient route to substituted isoquinolines with good yields and functional group tolerance .

Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions or catalyst-free processes in water. These methods are designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Octylisoquinolin-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Mechanism of Action

The mechanism of action of 2-octylisoquinolin-2-ium involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets depend on the structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octylisoquinolin-2-ium is unique due to its specific structure, which includes an octyl group attached to the isoquinoline core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-octylisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N/c1-2-3-4-5-6-9-13-18-14-12-16-10-7-8-11-17(16)15-18/h7-8,10-12,14-15H,2-6,9,13H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILAICYBMURYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328728
Record name Isoquinolinium, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46906-63-2
Record name Isoquinolinium, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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